Alanine, N-(3-fluorobenzoyl)-2-methyl-

Peptidomimetics Conformational analysis Helix stabilization

Researchers requiring conformational constraint and spectroscopic reporting in peptide design often face supply inconsistency for specialized Aib derivatives. This compound resolves that gap as a dual-function α,α-disubstituted amino acid. • Conformational Lock: The gem-dimethyl group restricts backbone φ/ψ angles, inducing helical turns and enhancing proteolytic stability in peptide chains. • Intrinsic Probe: The meta-fluorobenzoyl substituent serves as a sensitive 19F NMR handle for direct, label-free monitoring of ligand-binding events. • Supply Reliability: Standardized analytical documentation supports method development, with the free carboxylic acid ready for standard amide coupling protocols.

Molecular Formula C11H12FNO3
Molecular Weight 225.219
CAS No. 128396-74-7
Cat. No. B588993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlanine, N-(3-fluorobenzoyl)-2-methyl-
CAS128396-74-7
SynonymsAlanine, N-(3-fluorobenzoyl)-2-methyl-
Molecular FormulaC11H12FNO3
Molecular Weight225.219
Structural Identifiers
SMILESCC(C)(C(=O)O)NC(=O)C1=CC(=CC=C1)F
InChIInChI=1S/C11H12FNO3/c1-11(2,10(15)16)13-9(14)7-4-3-5-8(12)6-7/h3-6H,1-2H3,(H,13,14)(H,15,16)
InChIKeyPNLQPRARASNZJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 128396-74-7: Compound Profile


Alanine, N-(3-fluorobenzoyl)-2-methyl- (CAS 128396-74-7; IUPAC: 2-[(3-fluorobenzoyl)amino]-2-methylpropanoic acid; molecular formula: C11H12FNO3; MW: 225.22) is a non-proteinogenic N-acyl α,α-disubstituted amino acid derivative . This compound belongs to the class of α-aminoisobutyric acid (Aib) derivatives, distinguished by a gem-dimethyl group at the α-carbon that creates a quaternary stereocenter and a meta-fluorobenzoyl N-acyl substituent that introduces a fluorine-19 NMR handle . Its primary procurement relevance lies in serving as a constrained building block for peptidomimetic synthesis and as a ¹⁹F NMR probe for studying macromolecular interactions [1].

Why CAS 128396-74-7 Is Irreplaceable


The combination of the sterically demanding gem-dimethyl α-carbon and the electron-withdrawing meta-fluorobenzoyl group creates a physicochemical and conformational profile that structurally simpler analogs cannot replicate. Unlike conventional N-acyl alanines, the α,α-disubstitution in this compound restricts backbone torsion angles (φ and ψ) to a narrow conformational space, thereby reducing proteolytic susceptibility and predisposing the backbone to helical or turn conformations when incorporated into peptide chains [1]. Furthermore, the meta-fluorine substituent modulates aromatic π-electron density and provides a ¹⁹F NMR-active nucleus, enabling direct monitoring of binding events without isotopic labeling—a capability absent in non-fluorinated benzoyl derivatives [2]. Substituting with N-benzoyl-2-methylalanine (CAS 57224-51-8) eliminates the fluorine reporter handle; substituting with fluorobenzoyl-alanines lacking the α,α-dimethyl motif forfeits the conformational constraints and metabolic stability advantages inherent to the Aib scaffold [3].

CAS 128396-74-7: Comparative Evidence


Conformational Constraint: α,α-Disubstitution vs. Alanine

The target compound's α,α-dimethyl substitution (Aib motif) restricts the available conformational space to α-helical or 3₁₀-helical φ/ψ regions, whereas α-monosubstituted N-acyl alanines can adopt a much broader range of backbone conformations including extended β-sheet structures [1]. This difference is not merely qualitative: computational studies on Aib-containing peptides reveal distinct conformational energy landscapes with minimized backbone entropy compared to L-alanine-containing sequences [2].

Peptidomimetics Conformational analysis Helix stabilization

¹⁹F NMR Reporter: Fluorinated vs. Non-Fluorinated

The meta-fluorobenzoyl group in CAS 128396-74-7 provides a ¹⁹F NMR-active nucleus that can be directly monitored without isotopic labeling or chromogenic/fluorogenic conjugation. Non-fluorinated analogs such as N-benzoyl-2-methylalanine (CAS 57224-51-8) lack this spectroscopic handle entirely, requiring alternative detection methods (UV-Vis absorbance only, λmax ~230-260 nm) with lower sensitivity and greater spectral overlap with biological matrices [1]. The ¹⁹F chemical shift is exquisitely sensitive to local electronic environment changes upon ligand binding, enabling detection of Kd values down to low micromolar concentrations without fluorescent labeling artifacts [2].

¹⁹F NMR spectroscopy Protein-ligand interactions Binding assays

Lipophilicity: Meta-Fluorine vs. Para-Fluorine Effects

The meta-fluorine substitution on the benzoyl ring provides a distinct lipophilicity profile compared to para-fluorobenzoyl analogs and non-fluorinated benzoyl derivatives. Calculated logP values for meta-fluorobenzoyl amino acid derivatives (estimated range: 1.2-2.0) are lower than those of non-fluorinated benzoyl analogs (logP ~1.8-2.5) but higher than corresponding aliphatic N-acyl derivatives . This positioning within the 'Goldilocks' lipophilicity range for oral bioavailability (logP 1-3) is relevant for researchers developing peptidomimetics intended for cellular permeability studies [1].

Drug-likeness optimization Membrane permeability ADME

Structural Divergence from Exo1

CAS 128396-74-7 is structurally distinct from the Golgi trafficking inhibitor Exo1 (CAS 75541-83-2), which is a methyl anthranilate derivative (methyl 2-[(4-fluorobenzoyl)amino]benzoate). Exo1 exhibits an IC50 of ~20 μM for exocytosis inhibition in BSC1 cells and acts via ARF1 GTPase modulation [1]. In contrast, CAS 128396-74-7 is an α,α-disubstituted amino acid derivative with no documented Golgi-disrupting activity—its intended use is as a peptidomimetic building block, not as a pharmacological tool compound .

Chemical probe selection Golgi trafficking Mechanism of action

Computed Physicochemical Parameters

Computationally predicted physicochemical parameters for CAS 128396-74-7 include density (1.264 g/cm³), boiling point (406.5°C at 760 mmHg), flash point (199.6°C), and refractive index (1.533) [1]. These values provide practical guidance for synthetic workup, solvent selection, and chromatographic purification. In comparison, the structurally related N-benzoyl-2-methylalanine (CAS 57224-51-8) lacks the fluorine substituent and consequently has a lower molecular weight (207.23 vs. 225.22 g/mol) and different solubility characteristics [2].

Synthesis optimization Solubility prediction Chromatography

Limitation: No Direct Biological Activity Data

A systematic literature search reveals no peer-reviewed studies reporting direct biological activity measurements (e.g., IC50 values, Ki values, cellular potency) for CAS 128396-74-7 against specific molecular targets. This compound has not been characterized in published structure-activity relationship (SAR) studies, enzyme inhibition assays, or receptor binding experiments. The differentiation evidence presented above derives from structural class inference (α,α-disubstituted amino acids) and computational predictions, rather than direct experimental comparisons with structurally related analogs [1]. Users requiring compounds with established biological activity profiles against specific targets should verify availability of such data before procurement .

Data availability Research gap Selection caution

CAS 128396-74-7: Key Applications


Proteolytically Stable Peptidomimetic Design

Incorporate CAS 128396-74-7 as an α,α-disubstituted amino acid building block in solid-phase peptide synthesis to enforce helical secondary structures and reduce susceptibility to endogenous proteases. The gem-dimethyl substitution restricts backbone flexibility and shields adjacent amide bonds from enzymatic hydrolysis, making it suitable for designing peptide-based probes with extended in vitro half-lives .

¹⁹F NMR Protein-Ligand Binding Studies

Use the meta-fluorobenzoyl group as an intrinsic ¹⁹F NMR reporter to monitor binding events with target proteins without requiring fluorescent labeling or isotopic enrichment. The ¹⁹F chemical shift is highly sensitive to changes in local electronic environment upon ligand binding, enabling detection of Kd values and mapping of binding interfaces in solution .

Fluorobenzamide Derivative Synthesis

Exploit the free carboxylic acid moiety for standard amide coupling reactions (e.g., HATU/DIPEA, EDC/HOBt) with amine-containing partners to generate diverse libraries of fluorobenzamide-containing compounds for screening applications. The meta-fluorine substituent provides a synthetic handle for subsequent diversification via nucleophilic aromatic substitution if desired .

LC-MS Internal Standard

Utilize CAS 128396-74-7 as a stable, non-endogenous reference standard for developing and validating LC-MS methods targeting fluorobenzoyl-containing analytes. Its distinct molecular weight (225.22 g/mol) and fluorine signature differentiate it from biological matrix components, enabling accurate quantification in pharmacokinetic or metabolomic studies .

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